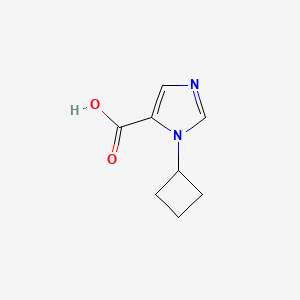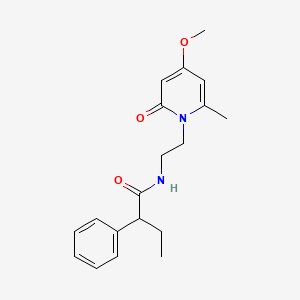![molecular formula C15H8F2N4OS B2880137 2-(3,4-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-21-7](/img/structure/B2880137.png)
2-(3,4-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (DFAQ) is a novel compound that has gained attention in recent years due to its potential applications in scientific research. DFAQ is a small molecule inhibitor that has been shown to target specific signaling pathways in cells.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that compounds with the quinazolin-4(3H)-one moiety, including derivatives like 2-(3,4-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, exhibit significant anticancer activities. For instance, Joseph et al. (2010) synthesized novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones and evaluated their in vitro and in vivo anticancer activities. They found that these compounds, including one similar to the compound , showed promising results against human cervical cancer cells and in tumor inhibition in mice (Joseph et al., 2010).
Anti-Inflammatory Agents
Derivatives of [1,3,4]-thiadiazolo[2,3-b]quinazolin-5(4H)-ones have also been explored for their anti-inflammatory properties. A study by Thorat et al. (2021) involved the synthesis of various derivatives and their evaluation for anti-inflammatory activity. These compounds showed potential in both in vitro and in vivo settings (Thorat et al., 2021).
Anti-Acute Myeloid Leukemia Activities
Li et al. (2012) conducted a study on 2-(quinazolin-4-ylthio)thiazole derivatives, optimizing their anti-acute myeloid leukemia (AML) activities. They identified compounds with significant potency against FLT3-driven AML cells, highlighting the potential therapeutic applications of these derivatives in treating AML (Li et al., 2012).
Anticonvulsant and CNS Depressant Activity
Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and central nervous system (CNS) depressant activities. Mishra et al. (2007) found that certain 2-methyl-3-(l'3'4'-thiadiazoyl)-4(3H)quinazolinones displayed both anticonvulsant and CNS depressant effects, which could be beneficial in the treatment of neurological disorders (Mishra et al., 2007).
Antimicrobial Activity
Research has also been focused on the antimicrobial properties of quinazolinone derivatives. Jatav et al. (2006) synthesized novel 2-methyl-3-(1'3'4'-thiadiazoyl)-4-(3H) quinazolinones and found that they exhibited both antibacterial and antifungal activities against various microorganisms (Jatav et al., 2006).
Propriétés
IUPAC Name |
2-(3,4-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N4OS/c16-10-6-5-8(7-11(10)17)18-14-20-21-13(22)9-3-1-2-4-12(9)19-15(21)23-14/h1-7H,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMLOLBYTOJPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide](/img/structure/B2880055.png)

![8-Chloro-2-[(4-fluorosulfonyloxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B2880058.png)

![(1R,2R,4S)-2-(Aminomethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2880060.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2880062.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2880063.png)
![2-[(4-Chloropyridin-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2880064.png)


![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)